

# Triglycerol monostearate safety and toxicity data for laboratory use

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An In-depth Technical Guide on the Safety and Toxicity of **Triglycerol Monostearate** for Laboratory Use

#### **Introduction and Chemical Identity**

**Triglycerol monostearate**, also known as polyglyceryl-3 stearate, is a versatile non-ionic surfactant and emulsifier utilized across the pharmaceutical, cosmetic, and food industries.[1] It is synthesized by the esterification of polyglycerin-3 (a polymer of glycerin containing three units) with stearic acid, a naturally occurring fatty acid.[2][3] Its utility in laboratory settings, particularly in the formulation of drug delivery systems and as an excipient, necessitates a thorough understanding of its safety and toxicological profile. This guide provides a comprehensive overview of the available data for researchers, scientists, and drug development professionals.

Chemical Name: **Triglycerol Monostearate**[4] Synonyms: Polyglyceryl-3 Stearate, Santone 3-1S, Poem TRS 100[4] CAS Number: 26855-43-6[1] Molecular Formula: C<sub>27</sub>H<sub>54</sub>O<sub>8</sub>[1][5] Molecular Weight: 506.71 g/mol [4][5]

### **Summary of Toxicological Data**

**Triglycerol monostearate** and its related compounds are generally considered to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that polyglyceryl fatty acid esters, including **triglycerol monostearate**, are safe for use in cosmetics when formulated to be non-irritating.[6][7] The available quantitative data from



studies on **triglycerol monostearate** and structurally similar compounds like glyceryl monostearate are summarized below.

**Table 1: Acute Toxicity Data** 

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 2,000 mg/kg	[8]
LD50	Rat	Oral	> 5,000 mg/kg	[9][10]
LD50	Rat	Dermal	> 2,000 mg/kg	[9]

**Table 2: Irritation and Sensitization Data** 

Test Type	Species	Concentration	Result	Reference
Skin Irritation	Rabbit	100%	Non-irritating to mildly irritating	[11][12]
Eye Irritation	Rabbit	100%	Non-irritating to mildly irritating	[8][11]
Skin Sensitization	Guinea Pig	0.1%	Not a sensitizer	[12]
Skin Sensitization	Human	15% (Glyceryl Caprylate)	Not a sensitizer	[12]

# Detailed Toxicological Endpoints and Experimental Protocols Acute Toxicity

Acute toxicity studies indicate that **triglycerol monostearate** is practically non-toxic after a single ingestion.[8] An acute oral LD<sub>50</sub> in rats has been reported to be greater than 2,000 mg/kg and greater than 5,000 mg/kg in other studies for the related compound, glyceryl monostearate.[8][9][10] The dermal LD<sub>50</sub> in rats is reported to be greater than 2,000 mg/kg.[9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)



- Principle: A sequential testing method where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This allows for an estimation of the LD<sub>50</sub> with a minimal number of animals.
- Test Animals: Healthy, young adult rats of a single strain are used. They are fasted prior to dosing.
- Dosing: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight).
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and changes in body weight for at least 14 days.
- Necropsy: All animals (those that die during the test and survivors at termination) are subjected to a gross necropsy.
- Data Analysis: The LD<sub>50</sub> is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.

Workflow for an acute oral toxicity study.

#### Skin and Eye Irritation

Studies on rabbits indicate that **triglycerol monostearate** is not irritating to the skin or eyes.[8] At concentrations up to 100%, related compounds like glyceryl stearate were found to be non-irritating to mildly irritating in the eyes and skin of rabbits.[11][12]

Experimental Protocol: Acute Eye Irritation/Corrosion (Draize Test - OECD Guideline 405)

- Principle: This test assesses the potential of a substance to cause irritation or damage to the eye after a single application to the conjunctival sac.
- Test Animals: Healthy, adult albino rabbits are used.
- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is
  instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated
  and serves as a control.



- Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if effects persist.
- Scoring: Ocular lesions are scored according to a standardized scale (e.g., Draize scale).[13]
- Classification: The substance is classified based on the severity and reversibility of the observed ocular effects.[13]

#### **Skin Sensitization**

**Triglycerol monostearate** is considered non-sensitizing.[2] Studies on the related compound glyceryl stearate using the guinea pig maximization test did not show evidence of skin sensitization.[12]

Experimental Protocol: Skin Sensitization (Guinea Pig Maximization Test - OECD Guideline 406)

- Principle: This method identifies substances with the potential to cause skin sensitization by enhancing the exposure during the induction phase.
- Test Animals: Young, healthy albino guinea pigs are used.
- Induction Phase:
  - Intradermal Injections: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), to stimulate an immune response.
  - Topical Application: One week later, the test substance is applied topically over the injection sites, often under an occlusive patch, to further challenge the immune system.
- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on all test and control animals.
- Observation and Scoring: The challenge sites are observed for signs of skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the response in the test group are compared to the control group.



#### Mutagenicity

**Triglycerol monostearate** is not classified as a germ cell mutagen.[9] The bacterial reverse mutation assay (Ames test) conducted on related polyglyceryl esters has generally shown negative results, indicating a lack of mutagenic potential.[7]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

- Principle: This in vitro assay uses specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of a substance to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.[14]
- Strains: A set of tester strains is used to detect different types of mutations, such as basepair substitutions and frameshifts.[14]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[14]
- Procedure: The tester strains, the test substance at various concentrations, and the S9 mix (if required) are combined and plated on minimal agar plates.
- Incubation: Plates are incubated for 48-72 hours.
- Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative (solvent) control, typically a two-fold or greater increase.[15]

Logical workflow of the Ames test.

#### **Repeated Dose Toxicity**

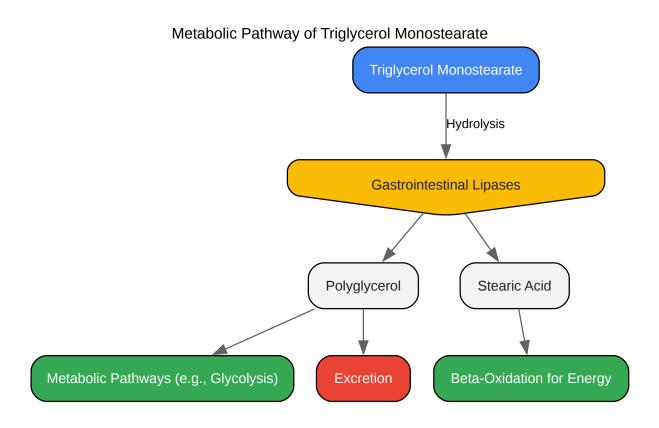
Information on repeated dose toxicity for **triglycerol monostearate** specifically is limited. However, related triglycerides are not considered significant toxicants in repeated-dose animal studies.[16] For instance, a 90-day dietary study in rats with glyceryl hydrogenated rosinate showed a No-Observed-Adverse-Effect Level (NOAEL) of 10,000 ppm.[12] Given its metabolic



fate, significant systemic toxicity from repeated exposure is not expected under normal laboratory use conditions.

#### **Metabolism and Toxicokinetics**

Upon ingestion, **triglycerol monostearate** is expected to be hydrolyzed by lipases in the gastrointestinal tract into polyglycerol and stearic acid. Stearic acid is a common saturated fatty acid that is readily metabolized via beta-oxidation for energy. Glycerol and polyglycerols are absorbed and either utilized in metabolic pathways or excreted. This metabolic breakdown into common dietary components contributes to the substance's low toxicity profile.[17][18]



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Simplified metabolic fate of **triglycerol monostearate**.

## Conclusion and Laboratory Safety Recommendations



Based on the available toxicological data, **triglycerol monostearate** exhibits a very low order of toxicity. It is not acutely toxic, is at most a mild and transient irritant to skin and eyes, is not a skin sensitizer, and lacks mutagenic potential. Its metabolic breakdown into endogenous or readily metabolized substances further supports its safety profile.

For laboratory use, standard chemical hygiene practices are sufficient:

- Handling: Use in a well-ventilated area.[19][20]
- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.[19][21][22]
- Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal.[19]
- Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[19][22]

This substance does not meet the criteria for classification as a hazardous substance according to GHS.[9][23] Adherence to good laboratory practices should ensure its safe handling and use in research and development settings.

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